3-Chloro-2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
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Overview
Description
3-Chloro-2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is an organic compound that features a boronic ester group attached to an aniline derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline typically involves the reaction of 3-chloro-2-methylaniline with a boronic ester precursor. One common method is the palladium-catalyzed borylation of the aniline derivative using bis(pinacolato)diboron under inert conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability. The use of high-purity reagents and stringent control of reaction conditions are crucial to ensure the consistency of the product.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Coupling Reactions: The boronic ester group participates in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The aniline moiety can undergo oxidation to form nitroso or nitro derivatives, and reduction to form the corresponding amine.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles such as amines or thiols, under basic conditions.
Coupling Reactions: Require palladium catalysts, bases like potassium carbonate, and ligands such as triphenylphosphine.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are commonly used.
Major Products Formed
Substitution Reactions: Yield substituted aniline derivatives.
Coupling Reactions: Produce biaryl compounds.
Oxidation and Reduction: Form nitroso, nitro, or amine derivatives.
Scientific Research Applications
3-Chloro-2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry:
Material Science: Utilized in the synthesis of polymers and advanced materials with specific properties.
Biological Studies: Employed in the modification of biomolecules for research purposes.
Mechanism of Action
The mechanism of action of 3-Chloro-2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline primarily involves its role as a boronic ester in Suzuki-Miyaura coupling reactions. The boronic ester group reacts with halides in the presence of a palladium catalyst to form carbon-carbon bonds. This process involves the formation of a palladium complex, transmetalation, and reductive elimination steps. The aniline moiety can also interact with various biological targets through hydrogen bonding and π-π interactions.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane: Another boronic ester with similar reactivity in coupling reactions.
2-Methoxypyridine-5-boronic acid pinacol ester: A boronic ester used in similar synthetic applications.
Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: A boronic ester with a different aromatic substitution pattern.
Uniqueness
3-Chloro-2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is unique due to the presence of both a chloro and a boronic ester group on the same aromatic ring, which allows for versatile reactivity in organic synthesis. This dual functionality makes it a valuable intermediate in the synthesis of complex molecules.
Properties
IUPAC Name |
3-chloro-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BClNO2/c1-8-10(16)7-6-9(11(8)15)14-17-12(2,3)13(4,5)18-14/h6-7H,16H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEMJDAXAYSAKTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)N)C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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